2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate
Description
This compound features a 1,5-benzodiazepine core substituted with a methyl group at position 4 and a phenyl group at position 2. Attached to this core is a 2-oxoethylamino moiety, which is further linked to a piperidine-1-carbodithioate group.
Properties
Molecular Formula |
C24H26N4OS2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C24H26N4OS2/c1-17-22(18-10-4-2-5-11-18)23(26-20-13-7-6-12-19(20)25-17)27-21(29)16-31-24(30)28-14-8-3-9-15-28/h2,4-7,10-13,22H,3,8-9,14-16H2,1H3,(H,26,27,29) |
InChI Key |
OMKFIWWDQJFIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC(=S)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate involves several steps. The initial step typically includes the formation of the benzodiazepine core, which can be achieved through the cyclization of aminobenzophenones Industrial production methods often utilize continuous flow chemistry to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparison with Similar Compounds
The structural and functional similarities and differences between this compound and its analogs are summarized below, with a focus on core heterocycles, substituents, and biological activities.
Structural and Functional Comparisons
Core Heterocycle Influence
- 1,5-Benzodiazepine Core : Benzodiazepines are classically associated with CNS modulation (e.g., anxiolytic effects). However, the carbodithioate group in this compound may redirect its activity toward antimicrobial or antiviral pathways, as seen in structurally related dithiocarbamate-containing molecules .
- Quinazoline Core : Derivatives with this core exhibit strong anticancer activity due to their ability to inhibit kinases or DNA synthesis. The tetrahydroquinazoline variant in and shows enhanced solubility and binding affinity compared to planar heterocycles .
- Benzothiazole Core : Benzothiazoles (e.g., ) are associated with antimicrobial activity, likely due to their ability to disrupt microbial cell membranes or enzymes .
- Triazine Core : Triazine derivatives () demonstrate substituent-dependent activities; chloro and methoxy groups enhance anticancer and enzyme-inhibitory effects .
Role of the Carbodithioate Group
The piperidine-1-carbodithioate moiety is a critical functional group shared across several analogs:
- In quinazoline derivatives (), this group correlates with antiviral activity, possibly through thiol-mediated enzyme inhibition .
- In benzothiazole derivatives (), it enhances fungicidal and antimicrobial effects .
- In triazine derivatives (), the carbodithioate group synergizes with chloro substituents to improve bioactivity .
Substituent Effects
- Chloro and Methoxy Groups : In triazine derivatives (), these substituents increase reactivity and target specificity, suggesting that similar modifications on the benzodiazepine core could optimize activity .
Research Findings and Data
Table 2: Comparative Bioactivity Data (Representative Examples)
Biological Activity
The compound 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate is a member of the benzodiazepine family, known for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 463.62 g/mol. The structure includes a benzodiazepine core, which is often associated with central nervous system (CNS) activity.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Like other benzodiazepines, this compound may enhance the inhibitory effects of GABA (gamma-Aminobutyric acid) at GABA_A receptors, leading to anxiolytic and sedative effects.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells.
- Antimicrobial Activity : Some derivatives of benzodiazepines have shown antimicrobial properties, indicating potential uses in treating infections.
Biological Activity Data
Case Studies
- Anxiolytic Effects : In a controlled study involving mice, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results indicated a significant increase in time spent in the open arms compared to control groups.
- Antioxidant Activity Assessment : A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a dose-dependent decrease in DPPH radical concentration, suggesting strong antioxidant potential.
- Antimicrobial Testing : In vitro testing revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of similar compounds to optimize their biological activities. The incorporation of various substituents on the benzodiazepine ring has been shown to enhance specific activities such as:
- Increased GABA_A receptor affinity , leading to improved anxiolytic effects.
- Enhanced lipophilicity , which improves CNS penetration and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
